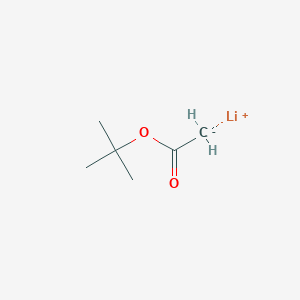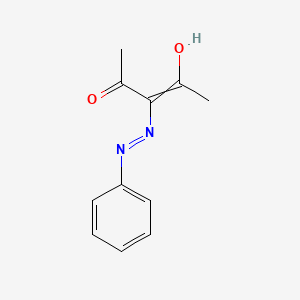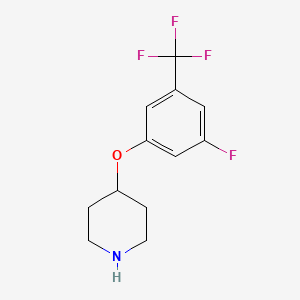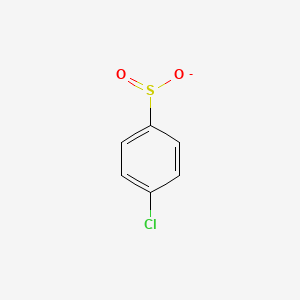
4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-carbaldehyde
Übersicht
Beschreibung
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde is an organic compound that belongs to the class of pyran derivatives It features a chlorophenyl group attached to a dihydropyran ring, which is further substituted with a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,2-dimethyl-1,3-propanediol.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the dihydropyran ring. This can be achieved using acid catalysts like p-toluenesulfonic acid under reflux conditions.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carbaldehyde group. This can be done using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylic acid
Reduction: 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It can be employed in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group and the aldehyde functionality can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
- 4-(4-Fluorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
- 4-(4-Methylphenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
Uniqueness
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H15ClO2 |
|---|---|
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-carbaldehyde |
InChI |
InChI=1S/C14H15ClO2/c1-14(2)7-13(11(8-16)9-17-14)10-3-5-12(15)6-4-10/h3-6,8H,7,9H2,1-2H3 |
InChI-Schlüssel |
LAFZKLFLZGXOON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(CO1)C=O)C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7h-Pyrrolo[2,3-d]pyrimidin-4-amine,n-phenyl-](/img/structure/B8685453.png)


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)-](/img/structure/B8685459.png)
![3-[1-(6-morpholin-4-ylpyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole](/img/structure/B8685465.png)






